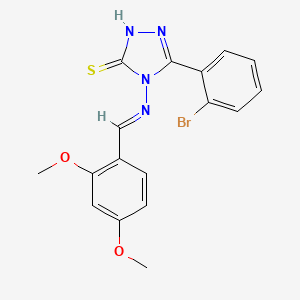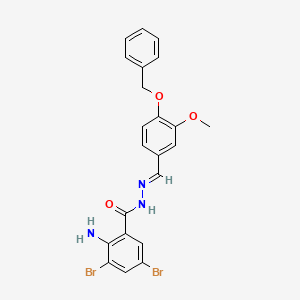
8-(allylthio)-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(allylthio)-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione est un composé organique complexe appartenant à la famille des purines. Ce composé se caractérise par sa structure unique, qui comprend un groupe allylthio, un groupe benzyle et un noyau purine diméthylé. Il a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 8-(allylthio)-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend l'alkylation d'un dérivé de purine avec un groupe allylthio, suivie d'une benzylation et d'une méthylation dans des conditions contrôlées. Les conditions réactionnelles nécessitent souvent l'utilisation de bases fortes, telles que l'hydrure de sodium, et de solvants tels que le diméthylformamide (DMF) pour faciliter les réactions.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, employant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité constante. L'utilisation de catalyseurs et de techniques de purification avancées, telles que la chromatographie, est courante dans les environnements industriels pour atteindre les spécifications souhaitées du produit.
Analyse Des Réactions Chimiques
Types de réactions
8-(allylthio)-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione subit diverses réactions chimiques, notamment:
Oxydation: Le groupe allylthio peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction: Le composé peut être réduit pour éliminer le groupe allylthio ou pour modifier le groupe benzyle.
Substitution: Le groupe benzyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le peroxyde d'hydrogène pour l'oxydation, les réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction et les nucléophiles pour les réactions de substitution. Les conditions réactionnelles varient en fonction de la transformation souhaitée, mais impliquent souvent des températures contrôlées et des atmosphères inertes pour prévenir les réactions secondaires indésirables.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du groupe allylthio peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels à la place du groupe benzyle.
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique:
Chimie: Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie: Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies.
Industrie: Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et font l'objet de recherches en cours.
Applications De Recherche Scientifique
8-(allylthio)-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 8-(allylthio)-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires comprennent d'autres dérivés de purine avec des substituants différents, tels que:
- 8-(methylthio)-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(ethylthio)-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(propylthio)-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Unicité
Ce qui distingue 8-(allylthio)-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, c'est sa combinaison unique des groupes allylthio et benzyle, qui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C17H18N4O2S |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
7-benzyl-1,3-dimethyl-8-prop-2-enylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C17H18N4O2S/c1-4-10-24-16-18-14-13(15(22)20(3)17(23)19(14)2)21(16)11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3 |
Clé InChI |
BQTPEDQVQCBFQG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC=C)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11973656.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11973659.png)
![7-(4-bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11973662.png)

![2-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973670.png)
![Isobutyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973671.png)




![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973709.png)
![9-Bromo-5-(2-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973715.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11973723.png)
